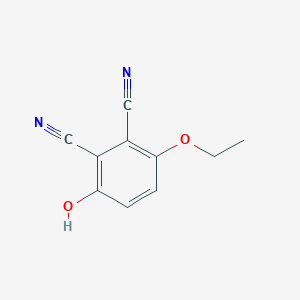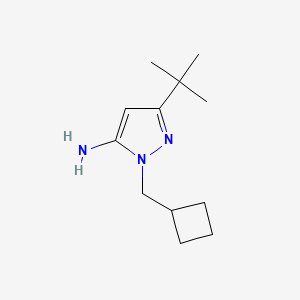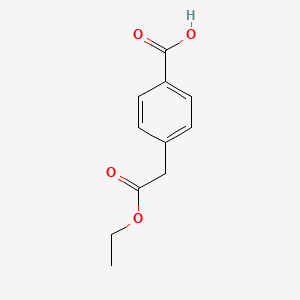
4-(2-Ethoxy-2-oxoethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-ethoxy-2-oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid typically involves the esterification of benzoic acid derivatives with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often require a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethoxy-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethoxy-2-oxoethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Ethoxy-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and oxoethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: The parent compound, which lacks the ethoxy-oxoethyl substitution.
2-Ethoxybenzoic acid: A similar compound with an ethoxy group directly attached to the benzene ring.
4-(2-Hydroxy-2-oxoethyl)benzoic acid: A derivative with a hydroxy group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxy-2-oxoethyl)benzoic acid is unique due to the presence of both ethoxy and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4-(2-ethoxy-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
YBIFNYIHKMDQFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)

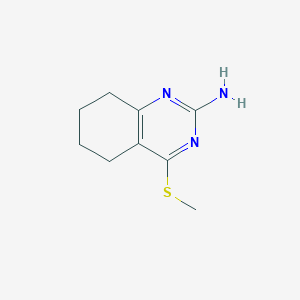

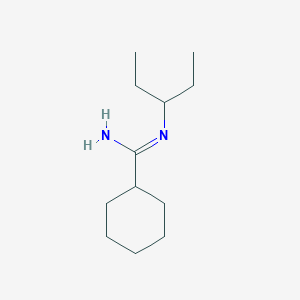
![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)


![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)

